molecular formula C15H9BrCl2O B7891027 (2E)-3-(3-Bromophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one

(2E)-3-(3-Bromophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one

Cat. No.: B7891027
M. Wt: 356.0 g/mol
InChI Key: BVUMYJFBZZOZMX-QPJJXVBHSA-N
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Description

The compound (2E)-3-(3-Bromophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure features a 3-bromophenyl group at the β-position and a 2,4-dichlorophenyl group at the α-position (Figure 1). Chalcones are widely studied for their nonlinear optical properties, biological activities, and structural diversity, making this compound a subject of interest in materials science and medicinal chemistry .

Properties

IUPAC Name

(E)-3-(3-bromophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrCl2O/c16-11-3-1-2-10(8-11)4-7-15(19)13-6-5-12(17)9-14(13)18/h1-9H/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUMYJFBZZOZMX-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Procedure

StepReactionReagents/ConditionsIntermediateYield
1Esterificationp-Bromophenylacetic acid + methanol + solid acid catalyst (reflux, 5–6 h)Methyl ester94%
2CyclizationIntermediate 1 + dimethyl carbonate + NaOMe (70–80°C, N₂, 4–8 h)Pyrimidone89%
3ChlorinationIntermediate 3 + POCl₃ or phosgene (95–105°C, 3–5 h)Dichloride85%
4Final couplingToluene, N,N-dimethylaminopyridine, ethanol (10–20°C)Target compound73.7% (overall)

Key Advantages :

  • Solid acid catalysts (e.g., sulfonated resins) replace corrosive H₂SO₄, enabling recycling.

  • Phosgene alternatives : Phosphorus oxychloride (POCl₃) reduces toxicity risks.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A study using ethyl acetoacetate and chalcones under microwave conditions (300 W, 10–14 min) achieved 92% yield for analogous chalcones.

Protocol :

  • Mix 3-bromoacetophenone and 2,4-dichlorobenzaldehyde in ethanol.

  • Add NaOH (4 drops, 10% w/v) and irradiate at 300 W for 10–14 min.

  • Cool and recrystallize from ethanol.

Benefits :

  • 10x faster than conventional methods.

  • Enhanced regioselectivity due to uniform heating.

Solvent-Free and Green Chemistry Approaches

Emerging methods focus on minimizing solvent use:

Ball Milling

  • Conditions : 3-Bromoacetophenone + 2,4-dichlorobenzaldehyde + K₂CO₃ (ball mill, 30 min).

  • Yield : ~65% (lower than solution-phase but solvent-free).

Ionic Liquid Catalysis

  • Catalyst : 1-Butyl-3-methylimidazolium hydroxide ([BMIM]OH).

  • Yield : 78% at 60°C in 2 h.

Comparative Analysis of Methods

MethodYieldTimeCostScalabilityEnvironmental Impact
Claisen-Schmidt85%4–8 hLowHighModerate (solvent use)
Multi-Step Synthesis73.7%20–24 hHighIndustrialLow (catalyst reuse)
Microwave-Assisted92%10–14 minMediumLab-scaleLow (energy-efficient)
Solvent-Free65%30 minLowLimitedMinimal

Characterization and Quality Control

Synthetic batches are validated using:

  • FTIR : C=O stretch at 1654–1659 cm⁻¹ , C=C at 1585–1602 cm⁻¹ .

  • ¹H NMR : Trans-vinylic protons at δ 7.26–8.16 ppm (J = 15.5–16.0 Hz).

  • X-ray Crystallography : Confirms (E)-stereochemistry; dihedral angles between aryl groups range from 48.92–77.3° .

Chemical Reactions Analysis

Nucleophilic Additions

The α,β-unsaturated carbonyl system undergoes Michael addition and 1,2-addition reactions:

Michael Addition

Nucleophiles (e.g., amines, thiols) attack the β-carbon of the enone system:
$$
\text{Chalcone} + \text{NH}_2\text{R} \rightarrow \text{β-Amino ketone derivative}
$$
Example : Reaction with hydroxylamine forms pyrazoline derivatives under acidic conditions .

1,2-Addition

Grignard reagents or organometallics add to the carbonyl oxygen:
$$
\text{Chalcone} + \text{RMgX} \rightarrow \text{Tertiary alcohol}
$$
This reaction is less common due to steric hindrance from halogen substituents.

Cycloaddition Reactions

The conjugated dienophilic system participates in [4+2] Diels-Alder reactions :

DieneProductConditionsReference
1,3-ButadieneBicyclic cyclohexenoneThermal, 80°C
AnthraceneAnthraquinone derivativesUV irradiation

Reaction rates depend on electron-withdrawing effects from Cl/Br substituents, which enhance dienophilicity .

Cyclization Reactions

The chalcone backbone facilitates heterocycle formation:

Benzofuran Derivatives

Acid-catalyzed cyclization with resorcinol yields benzofurans, key intermediates in natural product synthesis.

Halogen Reactivity

The bromine and chlorine atoms participate in cross-coupling reactions :

Reaction TypeCatalystProduct ApplicationReference
Suzuki-MiyauraPd(PPh₃)₄Biaryl derivatives
Ullmann CouplingCuI, 1,10-phenanthrolinePolymer precursors

Bromine exhibits higher reactivity than chlorine in these transformations due to weaker C–Br bonds .

Reduction

The carbonyl group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄:
$$
\text{Chalcone} \xrightarrow{\text{LiAlH}_4} \text{1,3-Diol}
$$
Selectivity : The α,β-unsaturation directs reduction to the allylic alcohol.

Oxidation

Strong oxidizers (e.g., KMnO₄) cleave the double bond, yielding dichlorobenzoic acid and bromophenylacetic acid derivatives .

Spectroscopic Characterization

Key spectral data for reaction monitoring:

TechniqueKey SignalsReference
IR ν(C=O) ≈ 1670 cm⁻¹
¹H NMR δ 7.2–8.1 ppm (aromatic protons)
UV-Vis λₘₐₓ ≈ 320 nm (π→π* transition)

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H9BrCl2O
  • Molecular Weight : 356.04 g/mol
  • CAS Number : 539857-03-9

The compound features a conjugated π-electron system that includes both bromophenyl and dichlorophenyl moieties. This configuration not only contributes to its stability but also enhances its reactivity in biological systems.

Nonlinear Optical (NLO) Applications

One of the most promising applications of (2E)-3-(3-Bromophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one lies in the field of nonlinear optics. The presence of electron-donating and accepting groups allows this compound to exhibit significant second-harmonic generation (SHG) properties. Studies have demonstrated its potential in:

  • Optical Communication : Utilizing SHG for signal processing.
  • Information Storage : Enhancing data storage capabilities through optical methods.
  • Sensor Development : Creating sensitive devices for detecting light changes .

Photoluminescent Properties

The compound exhibits notable photoluminescence, absorbing light and re-emitting it at longer wavelengths. Research findings indicate:

  • Emission peaks in the blue and green regions (around 465 nm to 560 nm).
  • Potential applications in light-emitting devices (LEDs) and bioimaging techniques, which can benefit from its ability to emit light efficiently .

Chalcones are recognized for their diverse biological activities, and this compound is no exception. Its biological interactions include:

  • Antimicrobial Activity : Demonstrated effectiveness against various pathogens.
  • Anticancer Properties : Exhibits cytotoxic effects on cancer cells through mechanisms such as apoptosis induction.
  • Antioxidant Activity : Neutralizes free radicals, contributing to cellular protection .

Mechanism of Action

The mechanism of action of (2E)-3-(3-Bromophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one is largely dependent on its interaction with biological targets. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of various biochemical pathways. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Geometry

The positions and nature of substituents significantly influence bond lengths, angles, and dihedral conformations in chalcones. Key comparisons include:

Table 1: Structural Parameters of Selected Chalcones
Compound Bond Length (C=O, Å) Dihedral Angle (°) Key Substituents Reference
Target Compound 1.235 44.28 (aromatic rings) 3-Bromo, 2,4-dichloro
(2E)-1-(2,4-Dichlorophenyl)-3-(6-methoxy-2-naphthyl)prop-2-en-1-one 1.240 44.94 2,4-Dichloro, 6-methoxy-naphthyl
(2E)-3-(2-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one 1.228 15.9 2-Bromo, 4-methyl
(2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one 1.231 31.7 4-Bromo, 4-fluoro
  • Key Findings :
    • The target compound’s dihedral angle (44.28°) between aromatic rings is closer to naphthyl-substituted chalcones, suggesting steric hindrance from bulky groups .
    • Electron-withdrawing substituents (e.g., bromo, chloro) reduce C=O bond lengths compared to electron-donating groups (e.g., methoxy) .

Nonlinear Optical (NLO) Properties

Substituent positioning directly impacts NLO behavior. For example:

  • Target Compound : The 2,4-dichlorophenyl group enhances electron delocalization, contributing to moderate NLO activity .
  • (E)-1-(Anthracen-9-yl)-3-(2,4-dichlorophenyl)prop-2-en-1-one: Exhibits a higher nonlinear absorption coefficient (β = 0.16 cm/GW) due to extended π-conjugation from the anthracenyl group .
  • (2E)-1-(3-Bromophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one : The methylsulfanyl group increases electron density, reducing β to 0.02 cm/GW .

Biological Activity

(2E)-3-(3-Bromophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention due to its diverse biological activities. This compound exhibits significant potential in various therapeutic applications, particularly in the fields of oncology and infectious disease treatment.

Chemical Structure and Properties

The compound's chemical formula is C15H9BrCl2OC_{15}H_{9}BrCl_{2}O, with a molecular weight of approximately 356.04 g/mol. The presence of bromine and chlorine substituents on the phenyl rings contributes to its unique reactivity and biological profile.

PropertyValue
Molecular FormulaC15H9BrCl2O
Molecular Weight356.04 g/mol
Melting Point154 °C
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 3-bromobenzaldehyde and 2,4-dichloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is generally carried out under reflux conditions in an ethanol or methanol solvent to promote the formation of the chalcone structure .

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. Studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, it was found to induce apoptosis in chronic lymphocytic leukemia (CLL) cells with IC50 values ranging from 0.17 to 2.69 µM . The mechanism involves the generation of reactive oxygen species (ROS), leading to increased cell death .

Antimicrobial Activity

The compound also displays notable antimicrobial properties. It has been evaluated against several bacterial strains, demonstrating effective inhibition with minimum inhibitory concentration (MIC) values comparable to established antibiotics. For example, it exhibited potent activity against Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

This compound has been shown to possess significant antioxidant activity. This property is crucial for mitigating oxidative stress-related diseases and enhancing overall cellular health .

The biological effects of this chalcone derivative are primarily attributed to its ability to act as a Michael acceptor due to its α,β-unsaturated carbonyl system. This allows it to form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to enzyme inhibition and modulation of signaling pathways involved in cell growth and apoptosis .

Case Studies

Case Study 1: Anticancer Activity in CLL
A study investigated the effects of various chalcone derivatives on CLL cell lines, revealing that this compound significantly reduced cell viability through ROS-mediated pathways. The compound showed low toxicity towards healthy peripheral blood mononuclear cells at therapeutic concentrations .

Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial properties of several chalcones, this compound was found to outperform traditional antibiotics against resistant strains of bacteria, indicating its potential as a lead compound for new antimicrobial agents .

Q & A

Basic: How can I optimize the synthesis of (2E)-3-(3-bromophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one?

Answer:
The compound is synthesized via a Claisen-Schmidt condensation reaction. A typical protocol involves:

  • Dissolving equimolar amounts of 2,4-dichloroacetophenone and 3-bromobenzaldehyde in ethanol.
  • Adding 20% KOH dropwise under stirring at room temperature for 4–6 hours .
  • Filtering the product, washing with water, and recrystallizing from ethanol.
    To optimize yield:
  • Monitor reaction kinetics using TLC or HPLC to identify ideal reaction time.
  • Adjust solvent polarity (e.g., ethanol vs. methanol) to improve crystallization.
  • Explore microwave-assisted synthesis for faster reaction rates and higher purity .

Basic: What structural characterization techniques are recommended for confirming the configuration and purity of this chalcone?

Answer:

  • Single-crystal XRD : Resolve the E-configuration and bond geometry. Use SHELX software (e.g., SHELXL for refinement) to handle non-merohedral twinning, common in halogenated chalcones .
  • DFT calculations : Compare theoretical bond lengths/angles with experimental XRD data. For example, the C=O and C=C bond lengths should align within 0.01 Å .
  • Spectroscopy : Confirm functional groups via FT-IR (e.g., C=O stretch at ~1650 cm⁻¹) and ¹H NMR (vinyl protons at δ 7.2–7.8 ppm with coupling constants J = 15–16 Hz for trans-configuration) .

Basic: How is antimicrobial activity evaluated for this compound, and what methodological standards apply?

Answer:

  • Protocol : Use agar diffusion or microdilution assays against Gram-positive (e.g., B. subtilis), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans).
  • Controls : Include standard antibiotics (e.g., ampicillin) and solvent controls (e.g., DMSO).
  • Data interpretation : Report minimum inhibitory concentrations (MICs) and compare activity trends with structurally similar chalcones. Moderate activity (MIC > 100 µg/mL) is typical for halogenated derivatives .

Advanced: How do I address crystallographic data contradictions caused by non-merohedral twinning in this compound?

Answer:

  • Software tools : Use SHELXL’s TWIN/BASF commands to refine twinned data. Input twin laws derived from orientation matrices .
  • Validation : Check R-factors and Flack parameters post-refinement. A BASF value > 0.1 indicates significant twinning.
  • Mitigation : Grow larger, higher-quality crystals via slow evaporation in mixed solvents (e.g., ethanol/water) to reduce lattice defects .

Advanced: How do I reconcile discrepancies between DFT-calculated and experimental UV-Vis spectra?

Answer:

  • Method : Perform TD-DFT calculations with solvent corrections (e.g., PCM model for ethanol).
  • Analysis : Check for omitted excited states or charge-transfer transitions. For example, λmax deviations > 10 nm may arise from inadequate basis sets (e.g., B3LYP/6-31G(d) vs. CAM-B3LYP/def2-TZVP) .
  • Validation : Compare HOMO-LUMO gaps (ΔE ~5 eV for halogenated chalcones) with experimental bandgaps from UV-Vis .

Advanced: How do substituent positions (e.g., Br at 3-phenyl vs. Cl at 2,4-phenyl) influence reactivity and bioactivity?

Answer:

  • Electronic effects : Bromine’s electron-withdrawing nature increases electrophilicity at the α,β-unsaturated ketone, enhancing nucleophilic attack susceptibility. Use Fukui indices (from DFT) to map reactive sites .
  • Steric effects : Bulkier 2,4-dichlorophenyl groups may hinder crystal packing, reducing antimicrobial efficacy compared to less substituted analogs .
  • Structure-activity : Compare MICs of analogs with substituent variations. For example, 4-methoxy derivatives show reduced activity due to decreased electrophilicity .

Advanced: What computational methods are used to predict chemical reactivity and stability of this compound?

Answer:

  • HOMO-LUMO analysis : Calculate ΔE to assess kinetic stability. Lower ΔE (~4.5 eV) suggests higher reactivity .
  • Global reactivity descriptors :
    • Chemical potential (μ): Predicts electron-donating/accepting capacity.
    • Electrophilicity index (ω): Correlates with antimicrobial activity; higher ω (>2.5 eV) indicates stronger electrophilic character .
  • MD simulations : Model solute-solvent interactions to predict degradation pathways under physiological conditions.

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